![molecular formula C7H11NO2 B15278987 Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is a heterocyclic compound that features a unique hexahydrocyclopenta[b][1,4]oxazine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids in the presence of trifluoroacetic acid (TFA) as a catalyst . This tandem reaction efficiently produces the desired oxazinone structure.
Industrial Production Methods
The use of TFA as a catalyst and the compatibility of the reaction with various functional groups make it a promising candidate for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The oxazinone ring can participate in substitution reactions, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted oxazinones, dihydro derivatives, and other functionalized heterocycles .
Wissenschaftliche Forschungsanwendungen
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PD-128,907: A compound with a similar oxazinone structure, used as a dopamine receptor agonist.
Dihydrobenzoxazinones: These compounds share a similar core structure and are used in various chemical and biological applications.
Uniqueness
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is unique due to its specific stereochemistry and the potential for diverse functionalization. This makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(4aR,7aR)-4,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-7-4-10-6-3-1-2-5(6)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m1/s1 |
InChI-Schlüssel |
ZRDQKGVWBPVQGX-PHDIDXHHSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C1)OCC(=O)N2 |
Kanonische SMILES |
C1CC2C(C1)OCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15278911.png)
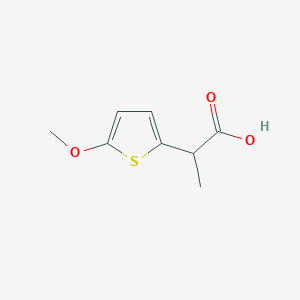
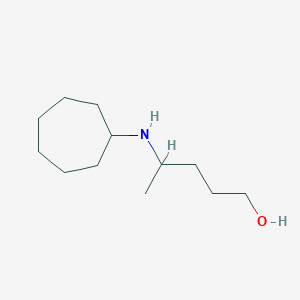

![1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane](/img/structure/B15278921.png)
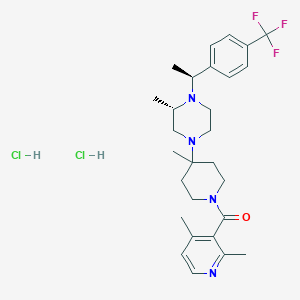
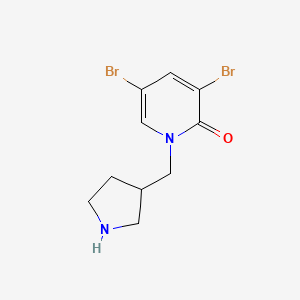
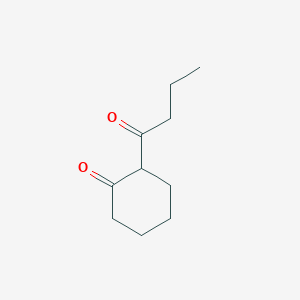
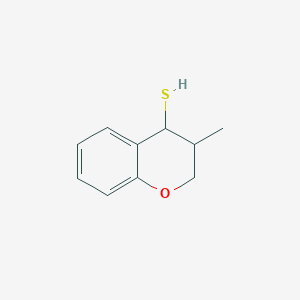
![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
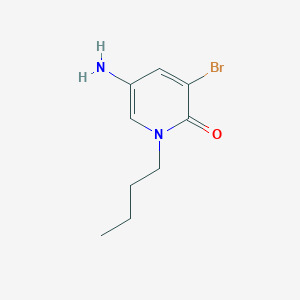

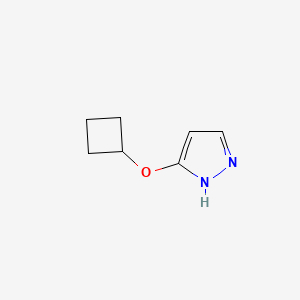
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
